molecular formula C28H37ClN2O4 B15086037 4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate CAS No. 765275-84-1

4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B15086037
CAS No.: 765275-84-1
M. Wt: 501.1 g/mol
InChI Key: FGEWBIYFOUSKMJ-MWAVMZGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature environments to ensure the correct formation of the desired product .

Industrial Production Methods

standard practices in organic synthesis, such as batch processing and purification techniques like recrystallization and chromatography, are likely employed .

Chemical Reactions Analysis

Types of Reactions

4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research settings where precise molecular interactions are studied .

Properties

CAS No.

765275-84-1

Molecular Formula

C28H37ClN2O4

Molecular Weight

501.1 g/mol

IUPAC Name

[4-[(E)-(dodecanoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H37ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-27(32)31-30-21-22-14-19-25(26(20-22)34-4-2)35-28(33)23-15-17-24(29)18-16-23/h14-21H,3-13H2,1-2H3,(H,31,32)/b30-21+

InChI Key

FGEWBIYFOUSKMJ-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

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